Bis(4-(p-tolyl)thiazol-2-yl)methane
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Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
Thiazoles can be synthesized through a variety of methods. One common method involves the reaction of α-haloketones with thioamides . The substituents on the thiazole ring can greatly affect the biological outcomes .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Complex Formation and Supramolecular Frameworks : Bis(pyrazol-1-yl)(pyridin-x-yl)methane ligands, similar in structure to Bis(4-(p-tolyl)thiazol-2-yl)methane, have been found to form a variety of complexes with transition metals. These ligands can act as both monotopic and ditopic, influencing the structure and function of the resulting complexes, which are significant in the study of metal-organic frameworks and coordination chemistry (Manzano et al., 2016).
Colorimetric Sensing Applications : Oxidized bis(indolyl)methane, a compound structurally related to this compound, has been used as a selective colorimetric sensor for various ions in different solvents. This type of application is pivotal in developing new sensors and detection methods in analytical chemistry (He et al., 2006).
Catalysis in Organic Reactions : Studies on cationic rhodium(I) and iridium(I) complexes with ligands structurally akin to this compound have shown their efficiency in catalyzing hydroamination reactions. These findings contribute to the field of organometallic chemistry and catalysis, offering insights into new catalyst designs (Burling et al., 2007).
Structural Analysis in Coordination Chemistry : The synthesis and reaction of bis(pyrazol-1-yl)methane tetracarbonyl molybdenum with organotin compounds, closely related to this compound, offer insights into coordination chemistry and the structural characteristics of such complexes (Tang et al., 1998).
Biological Activity in Organometallic Compounds : The study of diorganotin derivatives with ligands structurally similar to this compound has highlighted their potential biological activity, which is crucial in the development of new bioactive compounds in medicinal chemistry (Li et al., 2010).
Catalysis in CO2 Hydrosilylation : Research on zinc complexes containing ligands related to this compound demonstrated their use as catalysts in the hydrosilylation of CO2, an important reaction in the context of carbon capture and utilization (Sattler et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Bis(4-(p-tolyl)thiazol-2-yl)methane is a compound that belongs to the thiazole class of molecules . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , potentially leading to various biological effects.
Biochemical Pathways
Thiazole derivatives are known to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives are known to have a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents may suggest that the action of this compound could potentially be influenced by the chemical environment.
Properties
IUPAC Name |
4-(4-methylphenyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2S2/c1-14-3-7-16(8-4-14)18-12-24-20(22-18)11-21-23-19(13-25-21)17-9-5-15(2)6-10-17/h3-10,12-13H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVZXZHARHVFEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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